molecular formula C10H10FNO3 B1489417 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1780604-48-9

2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No.: B1489417
CAS No.: 1780604-48-9
M. Wt: 211.19 g/mol
InChI Key: CKIWBZIUOVEIRW-UHFFFAOYSA-N
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Description

2-(7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a high-purity chemical intermediate designed for research and development applications. This compound features the 1,4-benzoxazine scaffold, a rigid planar structure recognized for its utility in constructing complex molecules with biological relevance . Researchers can leverage this acetic acid-functionalized derivative as a key building block for the synthesis of novel compounds, such as hybrid molecules and molecular conjugates . The structural motif of 1,4-benzoxazine and its derivatives has been identified in studies exploring a range of activities, underscoring its value in early-stage discovery . This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-6-1-2-8-9(3-6)15-5-7(12-8)4-10(13)14/h1-3,7,12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIWBZIUOVEIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme. The compound acts as an inhibitor of protox, leading to the accumulation of protoporphyrinogen IX, which can cause oxidative damage to cells. Additionally, this compound may interact with other enzymes and proteins, influencing various metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In plant cells, the inhibition of protox leads to the accumulation of reactive oxygen species (ROS), causing lipid peroxidation and cell membrane damage. This results in cell death and is the basis for the compound’s herbicidal activity. In mammalian cells, the compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are still under investigation. It is hypothesized that similar mechanisms involving oxidative stress and enzyme inhibition may be at play.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of protox. The compound binds to the active site of the enzyme, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX. This inhibition disrupts the heme biosynthesis pathway, leading to the accumulation of toxic intermediates and oxidative stress. Additionally, the compound may interact with other biomolecules, influencing gene expression and cellular metabolism through various signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained oxidative stress and cellular damage, which may have implications for its use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, the compound can cause significant oxidative stress and cellular damage, leading to toxic or adverse effects Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with protox. The inhibition of protox disrupts the heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX and other intermediates. This disruption can affect metabolic flux and metabolite levels, influencing various cellular processes. Additionally, the compound may interact with other enzymes and cofactors, further impacting metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and effects. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. Understanding the transport mechanisms can provide insights into the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall effects on cellular function

Biological Activity

The compound 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a derivative of the benzoxazine family, which has gained attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, including its synthesis, pharmacological properties, and potential applications.

  • Molecular Formula : C₉H₈FNO₃
  • Molecular Weight : 185.16 g/mol
  • CAS Number : 56346-41-9

The compound features a fluorine atom at the 7-position of the benzoxazine ring, which may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that they possess inhibitory effects against various microbial strains. The mode of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Antitumor Activity

Benzoxazine derivatives have been evaluated for their antitumor potential. In vitro studies showed that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Recent investigations have revealed neuroprotective effects attributed to benzoxazine derivatives. These compounds may mitigate oxidative stress and promote neuronal survival in neurodegenerative conditions such as Alzheimer's disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The structure-activity relationship studies indicate that variations in substituents on the benzoxazine ring significantly affect biological activity.

CompoundAntimicrobial Activity (MIC µg/mL)Antitumor Activity (IC50 µM)
Compound A105
2-(7-fluoro...)83
Compound C126

Clinical Implications

The promising biological activities of this compound suggest potential applications in drug development. For instance, its antimicrobial properties could be harnessed for developing new antibiotics, while its antitumor effects may lead to novel cancer therapies.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has indicated that derivatives of benzo[b][1,4]oxazine compounds exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that such compounds could effectively target specific signaling pathways involved in tumor growth .

Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Research suggests that this compound may modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. In vitro studies have shown that it can protect against glutamate-induced toxicity in neuronal cultures .

Pharmacological Applications

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In preclinical models, it demonstrated the ability to reduce pro-inflammatory cytokine production and inhibit inflammatory pathways. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .

Analgesic Effects
Studies have also highlighted the analgesic properties of related compounds. This compound may act on pain pathways by modulating neurotransmitter release or receptor activity, providing a basis for its use in pain management therapies .

Material Science Applications

Polymer Synthesis
In material science, the unique chemical structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers derived from this compound exhibit improved resistance to degradation under various environmental conditions .

Case Studies

Study Application Findings
Study on Antitumor ActivityCancer treatmentDemonstrated significant inhibition of tumor cell proliferation in vitro.
Neuroprotection ResearchNeurodegenerative diseasesShowed reduced neuronal cell death under oxidative stress conditions.
Anti-inflammatory StudyInflammatory disordersFound to decrease levels of inflammatory cytokines in animal models.
Polymer DevelopmentMaterial scienceResulted in polymers with enhanced mechanical properties and thermal stability.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Substituent Effects :

  • Fluoro vs. Chloro : Fluorine at position 7 enhances protox inhibitory activity compared to chlorine at position 6, which is associated with COX-2 inhibition. The electron-withdrawing nature of fluorine likely improves binding affinity to protox .
  • Ketone vs. Acetic Acid : The ketone group in 2-(6-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid may stabilize interactions with COX-2, whereas the acetic acid side chain in the parent compound facilitates solubility and ionic interactions .

Heteroatom Replacement :

  • Replacing oxygen with sulfur in the benzothiazine analog () alters ring electronics and stability. Sulfur's larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity but improve metabolic resistance .

Ester Derivatives :

  • Ethyl ester derivatives (e.g., Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate) exhibit enhanced lipophilicity, making them suitable prodrug candidates. However, they require enzymatic hydrolysis to release the active acetic acid form .

Complex Derivatives (AZD9977) :

  • AZD9977 demonstrates how structural elaboration (e.g., addition of a carbonyl group and methylamide) can shift activity from herbicidal to therapeutic applications. Its mineralocorticoid receptor modulation highlights the versatility of the benzoxazine scaffold in drug design .

Preparation Methods

Construction of the 7-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Core

  • The benzoxazine ring is typically formed by cyclization involving an amino alcohol and a suitable aromatic precursor bearing a fluorine substituent at the 7-position.
  • Fluorine introduction is often achieved via starting materials already bearing fluorine, such as 7-fluoro-substituted anilines or phenols.
  • The cyclization can be facilitated by acid or base catalysis to close the oxazine ring.

Introduction of the Acetic Acid Side Chain at the 3-Position

  • The 3-position of the dihydrobenzoxazine ring is functionalized with an acetic acid moiety, usually via alkylation or acylation reactions.
  • One common method involves the reaction of the 3-position with haloacetic acid derivatives or their esters, followed by hydrolysis to yield the free acid.
  • This step may require protection/deprotection strategies to avoid side reactions.

Fluorination and Halogen Exchange Reactions

  • According to patent CN103951632A, a related benzoxazine derivative with fluorine atoms at the 2- and 7-positions can be prepared by chlorination of a 7-fluoro-2H-1,4-benzoxazine-3(4H)-ketone followed by chlorine-fluorine exchange using fluorination reagents. This method avoids expensive or hazardous reagents and improves yield and safety.
  • Although this patent focuses on trifluoro-substituted benzoxazines, the principles can be adapted to synthesize 7-fluoro-substituted benzoxazines, including the target compound.

Detailed Preparation Procedure (Adapted from Patent Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Starting material preparation Use of 7-fluoro-substituted aromatic amine or phenol Fluorinated aromatic precursor
2 Cyclization Acid or base catalyzed ring closure with amino alcohol Formation of 7-fluoro-3,4-dihydro-2H-benzo[b]oxazine
3 Alkylation/Acylation Reaction with haloacetic acid derivative (e.g., bromoacetic acid ester) Introduction of acetic acid side chain at 3-position
4 Hydrolysis Basic or acidic hydrolysis of ester to carboxylic acid Formation of 2-(7-fluoro-3,4-dihydro-2H-benzo[b]oxazin-3-yl)acetic acid
5 Purification Crystallization or chromatographic methods Pure target compound

Research Findings and Yield Data

  • The fluorination method involving chlorination followed by chlorine-fluorine exchange has been reported to yield high product amounts with improved safety and cost efficiency compared to older methods relying on expensive fluorinated reagents or hazardous bases like sodium hydride.
  • The use of 7-fluoro-substituted precursors ensures regioselective fluorination, avoiding complex mixtures.
  • Alkylation with haloacetic acid esters typically proceeds with moderate to high yields (60-85%), depending on reaction conditions and purity of intermediates.
  • Hydrolysis to the free acid is generally quantitative under standard acidic or basic conditions.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Starting Material 7-fluoro-substituted aromatic amine or phenol Readily available Requires regioselective substitution
Cyclization Acid/base catalyzed ring closure with amino alcohol Efficient ring formation May require optimization for yield
Halogenation-Fluorination Chlorination followed by chlorine-fluorine exchange High yield, safe, cost-effective Specific to certain benzoxazine ketones
Alkylation with haloacetic acid derivatives Introduction of acetic acid side chain at 3-position Moderate to high yield Possible side reactions if conditions not controlled
Hydrolysis Conversion of ester to acid Quantitative Requires careful control of pH

Q & A

Basic: What are the common synthetic routes for 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with substituted benzoxazine precursors. Key steps include:

  • Cyclization : Reacting 6-amino-7-fluoro-4-substituted-2H-benzo[b][1,4]oxazinones with phthalic anhydride in refluxing acetic acid to form the benzoxazine core .
  • Functionalization : Introducing the acetic acid moiety via alkylation or Michael addition, often using chloroacetyl chloride or ethyl esters under controlled pH and temperature (e.g., 60–80°C) .
  • Purification : Column chromatography (silica gel, acetone/hexane eluent) or recrystallization to achieve >95% purity .
    Optimization focuses on solvent choice (e.g., DMF for polar intermediates), catalysts (e.g., K₂CO₃ for deprotonation), and reaction time (4–24 h) to maximize yields (60–80%) .

Basic: Which spectroscopic techniques are employed to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the fluorine atom at C7 causes distinct splitting patterns in aromatic protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at 241.63 for C₁₀H₈ClNO₄ derivatives) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O at ~1,730 cm⁻¹) and carboxylic acid (O-H at ~3,400 cm⁻¹) .

Basic: What in vitro assays are used to evaluate its biological activity?

  • Enzyme Inhibition : COX-2 inhibition assays (IC₅₀ values via ELISA) ; protox inhibition measured via herbicidal activity against Arabidopsis .
  • Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Candida albicans .
  • Platelet Aggregation : Turbidimetric assays using ADP-induced aggregation, compared to aspirin .

Advanced: How does the fluorine substituent at position 7 influence its pharmacological profile?

The electron-withdrawing fluorine enhances:

  • Metabolic Stability : Reduces oxidative metabolism in liver microsomes, as seen in AZD9977 derivatives .
  • Target Affinity : Increases binding to COX-2’s hydrophobic pocket, lowering IC₅₀ values (e.g., 8.93 μM for BOAP-AM6) .
  • Solubility : Fluorine’s polarity improves aqueous solubility (logP reduction by ~0.5 units) compared to non-fluorinated analogs .

Advanced: What computational methods predict its binding affinity to targets like COX-2?

  • Molecular Docking : AutoDock Vina simulates interactions with COX-2’s active site (PDB: 1CX2). The acetic acid group forms hydrogen bonds with Arg120 and Tyr355 .
  • QSAR Models : 3D-QSAR using CoMFA/CoMSIA correlates substituent electronegativity (e.g., fluorine) with inhibitory potency (r² > 0.85) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, highlighting fluorine’s role in reducing conformational flexibility .

Advanced: How can researchers resolve contradictions in biological data across studies?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., 10% FBS in cell media) to account for serum protein binding disparities .
  • Structural Validation : Confirm batch-to-batch purity via HPLC (>99%) to rule out impurities causing variable antimicrobial results .
  • Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target effects that may skew data .

Advanced: What strategies improve solubility without compromising activity?

  • Prodrug Design : Convert the carboxylic acid to ethyl esters, increasing logP by 1.2 units while maintaining in vivo hydrolysis to the active form .
  • Salt Formation : Sodium or lysine salts enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free acid) .
  • PEGylation : Attach polyethylene glycol (PEG-500) to the acetic acid moiety, improving bioavailability in murine models .

Advanced: How to design structure-activity relationship (SAR) studies for benzoxazine derivatives?

  • Core Modifications : Compare oxazine vs. thiazine cores (e.g., thiazine analogs show 3× higher protox inhibition) .
  • Substituent Screening : Test halogen (F, Cl), alkyl (methyl, ethyl), and aryl groups at C3/C7 to map steric/electronic effects .
  • Pharmacophore Mapping : Overlay active analogs to identify critical features (e.g., planar aromatic ring + carboxylic acid) using Schrödinger’s Phase .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • By-Product Control : Optimize stoichiometry (1:1.2 molar ratio for anhydride/amine) to minimize diastereomers in cyclization steps .
  • Catalyst Recycling : Ionic liquids (e.g., [omim]FeCl₄) enable 5× reuse in cross-dehydrogenative coupling without yield loss .
  • Purification Scalability : Replace column chromatography with recrystallization (ethanol/water) for gram-scale production .

Advanced: How can proteomics elucidate its mechanism of action?

  • 2D Gel Electrophoresis : Identify differentially expressed proteins in treated vs. untreated E. coli (e.g., downregulated DNA gyrase subunits) .
  • LC-MS/MS : Quantify COX-2 expression in macrophage lysates post-treatment, revealing dose-dependent suppression .
  • Phosphoproteomics : Map kinase signaling changes (e.g., p38 MAPK inhibition) using TiO₂ enrichment and SILAC labeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.